molecular formula C17H17N5O B2897716 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide CAS No. 2035022-34-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide

Cat. No.: B2897716
CAS No.: 2035022-34-3
M. Wt: 307.357
InChI Key: KSYNZXJWRRQJNV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is a triazolopyrimidine derivative featuring a cinnamamide (3-phenylpropenamide) substituent linked via a propyl chain to the heterocyclic core. While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., –9) suggest relevance in medicinal chemistry and agrochemical research due to the versatility of the triazolopyrimidine core .

Properties

IUPAC Name

(E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(9-8-14-5-2-1-3-6-14)18-10-4-7-15-11-19-17-20-13-21-22(17)12-15/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,18,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNZXJWRRQJNV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the reaction of appropriate precursors under specific conditions, such as heating or using catalysts, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide and its analogs.

Structural and Molecular Features

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Group Key Structural Differences
Target Compound (Hypothetical) C₁₉H₂₀N₅O* ~334.4 Cinnamamide (phenylpropenamide) Conjugated double bond in cinnamamide moiety
N-(3-...propanamide (2034615-56-8) C₁₈H₂₁N₅O 323.4 3-(o-Tolyl)propanamide Bulky o-tolyl group; saturated alkyl chain
N-(3-...-5-methylisoxazole... (2034276-80-5) C₁₃H₁₄N₆O₂ 286.29 5-Methylisoxazole-3-carboxamide Heterocyclic isoxazole; smaller molecular size
N-(3-...cyclopentylthio... (2034615-94-4) C₁₅H₂₁N₅OS 319.4 2-(Cyclopentylthio)acetamide Sulfur-containing cyclopentyl group

Notes:

  • The 5-methylisoxazole derivative () has a lower molecular weight (286.29) and a heterocyclic substituent, which may improve solubility but reduce lipophilicity relative to the target compound .

Physicochemical Properties

  • Lipophilicity : The cinnamamide group’s aromatic system likely increases logP values compared to the cyclopentylthio or isoxazole derivatives, influencing membrane permeability .
  • Solubility : The 5-methylisoxazole derivative’s polar heterocycle may improve aqueous solubility, whereas the target compound’s cinnamamide group could reduce it .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the triazolopyrimidine-propylamine intermediate with cinnamic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .
  • Heterocyclic core assembly : Cyclization of precursor amines and aldehydes in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) .

Q. How should researchers validate the structural identity and purity of this compound?

Analytical techniques :

  • NMR : Confirm proton environments (e.g., cinnamamide’s α,β-unsaturated carbonyl at δ 6.5–7.5 ppm and triazolopyrimidine protons at δ 8.0–9.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C19H18N5O2: expected m/z 348.1415) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    Key parameters : Melting point (e.g., 205–207°C for analogs) and solubility in DMSO or methanol for biological assays .

Q. What preliminary assays are used to evaluate its biological activity?

  • Kinase inhibition : Screen against CDK2 or MAPK pathways using ATP-competitive binding assays (IC50 determination via fluorescence polarization) .
  • Antimicrobial activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Key modifications and outcomes :

  • Cinnamamide substituents : Electron-withdrawing groups (e.g., -CF3) enhance kinase binding affinity by increasing lipophilicity and π-π stacking .
  • Propyl chain length : Shorter chains (C3) improve solubility but reduce target engagement; elongation (C4–C5) may enhance membrane permeability .
  • Triazolopyrimidine substitutions : Methyl or halogen groups at position 5 improve metabolic stability but may reduce solubility .
    Methodology :
  • Molecular docking : Simulate interactions with CDK2 (PDB: 1HCL) using AutoDock Vina .
  • In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding .

Q. How should researchers resolve contradictions in biological data across different experimental models?

Case example : Discrepant IC50 values in kinase inhibition assays (e.g., CDK2 vs. EGFR). Approaches :

  • Assay standardization : Control ATP concentrations (1 mM vs. physiological 10 mM) and pre-incubation times .
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify cross-reactivity .
  • Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinases) .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce ester or phosphate groups on the cinnamamide carbonyl for pH-dependent release .
  • Pharmacokinetic studies : Monitor plasma half-life (t1/2) and AUC in rodent models after oral/intravenous administration .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., triazolopyrimidine N-oxidation) .
  • Metabolite identification : Incubate with human hepatocytes and analyze via LC-MS/MS for glutathione adducts or reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.